2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that features a fused ring system combining pyrimidine and benzimidazole structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, known for its biological activities.
Triazolo[1,5-a]pyrimidine: Similar in structure and also investigated for its potential therapeutic applications.
Uniqueness
2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific fused ring system and the presence of a 4-methylphenyl group
Biological Activity
2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused ring system that combines pyrimidine and benzimidazole structures, which are known for their diverse pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H14N4O. The synthesis typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde under specific conditions, often utilizing catalysts to promote cyclization. This method yields the desired compound with good purity and yield .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
A study focusing on derivatives of pyrimido[1,2-a]benzimidazole reported that compounds similar to this compound showed significant anti-tumor activity against various cancer cell lines. For instance, a related compound demonstrated a GI50 range from 0.35 to 9.43 μM against human cancer cell lines, indicating strong efficacy in inhibiting cell proliferation .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | GI50 (μM) |
---|---|---|
5h | HL60 | 0.35 |
5e | MOLM-13 | 9.43 |
5g | MV4-11 | Sub-micromolar |
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrimido[1,2-a]benzimidazole possess notable antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity Data
Compound | Pathogen Tested | MIC (μg/mL) |
---|---|---|
7b | Staphylococcus aureus | 0.22 |
5a | Staphylococcus epidermidis | 0.25 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. This includes modulation of enzyme activity and receptor binding, which can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies
Recent research has identified the compound as a potential inhibitor of BMX kinase, which is implicated in various cancers. Inhibition of this kinase was associated with alterations in cell cycle progression and increased caspase activity, suggesting a mechanism for apoptosis induction .
Properties
IUPAC Name |
2-(4-methylphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)14-10-16(21)20-15-5-3-2-4-13(15)18-17(20)19-14/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPFXVJDTQKCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.